Actinium-225 - 1261243-53-1

Actinium-225

Catalog Number: EVT-10964386
CAS Number: 1261243-53-1
Molecular Formula: Ac
Molecular Weight: 225.02323 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Actinium-225 is a radioactive isotope of actinium, denoted as 225Ac^{225}\text{Ac}. It is characterized by a half-life of approximately 10 days and undergoes alpha decay to francium-221. This isotope is primarily produced through synthetic methods, as it does not occur naturally in significant quantities. Actinium-225 is an intermediate decay product in the neptunium series, originating from the decay of neptunium-237 and its daughter isotopes, including uranium-233 and thorium-229 .

Source

The primary sources of actinium-225 include decay from thorium-229 and production via nuclear reactions involving radium-226. Historically, thorium-229 was considered a waste product from nuclear programs but has since been recognized for its potential in producing actinium-225. The isotope can also be synthesized through spallation reactions or deuteron bombardment of radium-226 .

Classification

Actinium-225 belongs to the actinide series on the periodic table and is classified as a heavy metal. It shares chemical properties with lanthanides, particularly in its trivalent state, which is common among actinides .

Synthesis Analysis

Methods

Actinium-225 can be synthesized using several methods:

  1. Deuteron Bombardment: The most efficient method involves bombarding a target of radium-226 with deuterons, resulting in the reaction:
    226Ra(d,3n)225Ac^{226}\text{Ra}(d,3n)^{225}\text{Ac}
    This method has been shown to yield higher quantities of actinium-225 compared to proton bombardment methods .
  2. Proton Bombardment: Another method involves bombarding radium-226 with protons, noted as:
    226Ra(p,2n)225Ac^{226}\text{Ra}(p,2n)^{225}\text{Ac}
    Although this method is conventional, it produces lower yields compared to deuteron bombardment .
  3. Spallation Reactions: High-energy proton-induced spallation on thorium targets can also produce actinium-225. This method allows for the generation of millicurie quantities but requires careful separation from other isotopes produced during the reaction .

Technical Details

The production processes often involve complex radiochemical separations to isolate actinium-225 from other isotopes and impurities. Techniques such as cation exchange chromatography and extraction chromatography are commonly employed to achieve high purity levels necessary for therapeutic applications .

Molecular Structure Analysis

Structure

Actinium-225 is typically found in a trivalent oxidation state (Ac3+\text{Ac}^{3+}). Its ionic radius is approximately 112 picometers, which allows it to form stable complexes with various ligands used in radiopharmaceuticals .

Data

The molecular weight of actinium-225 is approximately 225.023229 daltons. The isotope exhibits a decay chain that includes several short-lived isotopes, ultimately leading to stable bismuth-209 .

Chemical Reactions Analysis

Reactions

Actinium-225 undergoes alpha decay with a decay energy of approximately 5.935 MeV. The decay process leads to the formation of francium-221, which subsequently decays into astatine-217, bismuth-213, polonium-213, and finally stable lead-209 .

Technical Details

The cumulative alpha emission per actinium-225 decay is about 400%, with an average alpha energy release of approximately 6.88 MeV. This high energy output makes actinium-225 suitable for targeted alpha therapy in cancer treatment .

Mechanism of Action

Process

In targeted alpha therapy, actinium-225 is utilized for its ability to deliver localized radiation to cancer cells while minimizing damage to surrounding healthy tissue. The mechanism involves binding actinium-225 to specific targeting molecules that recognize cancer cell markers.

Data

Once bound to the target cells, the emitted alpha particles induce lethal damage through high linear energy transfer (LET), effectively killing the cancer cells while sparing normal tissues due to the short range of alpha particles (typically less than 100 micrometers) .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature
  • Density: Approximately 10 g/cm³
  • Melting Point: About 1050°C
  • Boiling Point: Approximately 3200°C .

Chemical Properties

Actinium-225 primarily exists in a trivalent state and exhibits chemical behavior similar to that of lanthanides. It forms stable complexes with various chelators like DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid), which are essential for its application in radiopharmaceuticals .

Applications

Actinium-225 has significant potential in medical applications, particularly in targeted alpha therapy for cancer treatment. Clinical trials have shown its effectiveness against various cancers by delivering localized radiation directly to tumor cells while minimizing systemic exposure . Additionally, due to its unique decay properties and gamma emissions, it can be used in imaging techniques such as single-photon emission computed tomography (SPECT) .

Introduction to Targeted Alpha Therapy with Actinium-225

Evolution of Alpha-Emitting Radiopharmaceuticals in Oncology

The development of alpha-emitting radiopharmaceuticals has progressed through several distinct phases:

  • Historical Foundations: The concept of alpha particle therapy traces back to foundational nuclear physics research in the early 20th century. However, practical medical applications only became feasible with the identification of isotopes possessing suitable decay properties. Actinium-225 emerged as particularly promising following its initial production in 1947 at Argonne National Laboratory and independent Canadian research [7]. The first proposal for its therapeutic use came in 1993 when Geerlings et al. suggested Actinium-225 and its daughter Bismuth-213 as radioimmunotherapy agents [3] [7].

  • Clinical Translation: Early clinical applications focused on Bismuth-213-labeled antibodies for leukemia treatment. However, Bismuth-213's brief half-life (46 minutes) limited its therapeutic utility. Researchers subsequently recognized the superior therapeutic potential of its parent isotope, Actinium-225, due to its extended half-life (9.92 days) and multiple alpha emissions per decay event. This realization shifted developmental focus toward Actinium-225-based agents [3] [5].

  • Modern Clinical Trials: Contemporary research has established Actinium-225-labeled compounds across multiple cancer types. Notable examples include:

  • Prostate-specific membrane antigen-targeted agents ([Actinium-225]Ac-PSMA-617, [Actinium-225]Ac-PSMA-I&T) for metastatic castration-resistant prostate cancer
  • Somatostatin receptor-targeted compounds ([Actinium-225]Ac-DOTA-TATE) for neuroendocrine tumors
  • Monoclonal antibodies ([Actinium-225]Ac-lintuzumab) for acute myeloid leukemia [5] [7] [9]

Clinical data from these trials demonstrate remarkable anti-tumor activity, including in patients resistant to beta-emitting radiotherapeutics like Lutetium-177-PSMA-617 [7] [9].

Table 1: Key Alpha-Emitting Radionuclides in Oncology

RadionuclideHalf-LifeAlpha Emissions per DecayMaximum Alpha Energy (MeV)Primary Production Method
Actinium-2259.92 days48.4 (Polonium-213)Thorium-229 generator
Radium-22311.4 days47.4 (Radon-219)Actinium-227 generator
Bismuth-21346 minutes18.4 (Polonium-213)Actinium-225 generator
Lead-21210.6 hours1 (via Bismuth-212)8.8 (Polonium-212)Thorium-228 generator
Terbium-1494.12 hours13.97Europium-152/p proton capture

Actinium-225 in the Context of Theranostic Nuclear Medicine

Theranostics represents an integrated approach that combines diagnostic imaging and therapeutic intervention using chemically matched radiopharmaceutical pairs. Actinium-225 possesses inherent theranostic potential through gamma emissions within its decay chain:

  • Imaging Capabilities: The decay cascade includes gamma emissions from Francium-221 (218 keV, 11.6% abundance) and Bismuth-213 (440 keV, 26.1% abundance). These emissions enable single-photon emission computed tomography imaging for biodistribution assessment and dosimetry calculations. However, practical imaging remains challenging due to low administered activities (typically 50-200 kBq/kg) and suboptimal gamma yields [2] [5].

  • Daughter Radionuclide Applications: Bismuth-213 can be separated from Actinium-225 generators for direct therapeutic use. This approach has demonstrated clinical efficacy but faces significant logistical challenges due to Bismuth-213's ultra-short half-life (46 minutes), which complicates radiolabeling and administration procedures [5].

  • Emerging Theranostic Pairs: To overcome Actinium-225's imaging limitations, researchers are developing chemically matched PET isotopes:

  • Cerium-134/Lanthanum-134: This generator system (Cerium-134 half-life = 3.2 days; Lanthanum-134 half-life = 6.45 minutes) shows promise due to chemical similarity to Actinium and favorable positron emission characteristics. Cerium-134-labeled compounds demonstrate comparable biodistribution to their Actinium-225 analogs and enable high-resolution positron emission tomography imaging [10]
  • Lanthanum-132/Lanthanum-133: These shorter-lived isotopes (4.8 hours and 3.9 hours, respectively) offer positron emission capabilities but are limited by half-lives incompatible with antibody-based targeting vectors [10]

Table 2: Actinium-225 Decay Chain Gamma Emissions for Imaging

RadionuclideGamma Energy (keV)Emission Probability (%)Half-LifeImaging Application
Francium-22121811.64.8 minutesSPECT
Bismuth-21344026.145.6 minutesSPECT
Lead-2098030.083.25 hoursLimited utility
Bismuth-21315490.0145.6 minutesLimited utility

Fundamental Advantages and Limitations of Actinium-225 for Targeted Therapy

Radiobiological Advantages

Actinium-225 offers several distinct radiobiological advantages over other therapeutic radionuclides:

  • Unparalleled Cytotoxicity: The emission of four alpha particles per decay event delivers exceptionally high energy deposition (approximately 28 MeV total) within a compact spatial distribution. This results in dense ionization tracks that induce complex, irreparable DNA damage. Preclinical studies demonstrate that Actinium-225-labeled antibodies exhibit 1,000-fold greater potency than their Bismuth-213 counterparts at equimolar concentrations [3] [7].

  • Oxygenation-Independent Mechanism: Unlike beta-emitters and external beam radiotherapy, alpha particles maintain cytotoxicity under hypoxic conditions due to their high linear energy transfer characteristics. This property is particularly advantageous for treating radioresistant tumors containing hypoxic regions [2] [5].

  • Minimal Crossfire Effect: The short path length (40-100 μm) confines radiation damage to targeted cells and their immediate microenvironment. This precision spares adjacent healthy tissues, especially critical structures like bone marrow and renal parenchyma [8] [10].

Principal Limitations and Research Challenges

Despite its therapeutic promise, Actinium-225 faces significant translational challenges:

  • Global Supply Constraints: Current worldwide production (approximately 63-68 GBq annually) remains insufficient for widespread clinical implementation. This limited supply originates primarily from three sources:
  • Oak Ridge National Laboratory, USA (approximately 26.64 GBq/year)
  • Institute for Physics and Power Engineering, Russia (approximately 22 GBq/year)
  • Institute for Transuranium Elements, Germany (approximately 13 GBq/year) [1] [5] [6]

Projected annual demand ranges from 185-400 GBq, necessitating alternative production methods. Promising approaches include:

  • High-Energy Proton Spallation: Irradiation of Thorium-232 targets with protons (78-192 MeV) can potentially yield Curie quantities per irradiation cycle (e.g., 81.4 GBq from 10-day irradiation at 165 μA)
  • Cyclotron Production: Medium-energy proton irradiation (16.8 MeV) of Radium-226 targets via the [226]Ra(p,2n)[225]Ac reaction offers isotopic purity without long-lived Actinium-227 contamination [1] [6]
  • Daughter Redistribution Challenges: The "alpha recoil effect" causes dissociation of daughter nuclides following each alpha decay due to conservation of momentum. The recoil energy (~100 keV) exceeds chemical bond strengths by orders of magnitude, leading to:
  • Release of free daughter nuclides into systemic circulation
  • Nontarget accumulation in radiation-sensitive organs (e.g., kidneys, spleen, liver)
  • Potential renal toxicity from free Bismuth-213 and Francium-221 [8] [10]

Advanced chelation strategies aim to mitigate this limitation:

  • Macrocyclic Chelators: Agents like macropa (K = 10^15.1 for Cerium) demonstrate superior Actinium-225 complexation compared to traditional DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
  • Nanoparticle Encapsulation: Mesoporous silica and liposomal platforms physically contain decay daughters post-recoil
  • Internalizing Vectors: Antibodies or peptides that undergo receptor-mediated endocytosis trap daughters within cancer cells [8] [10]

Table 3: Actinium-225 Chelation Strategies and Performance

ChelatorStructure TypeBinding Affinity (Log K)Labeling EfficiencyIn Vivo StabilityPrincipal Limitations
DOTAMacrocyclic~23.9 (estimated)Moderate (90°C, 30 min)ModerateDemanding labeling conditions; Daughter loss
HEHALinear~25.3 (estimated)HighModerateLimited in vivo stability; Nonspecific binding
macropaMacrocyclic15.1 (measured for Cerium)High (RT, 10 min)HighDeveloping clinical validation
DOTPAMacrocyclicHigher than DOTAModerateHighComplex synthesis; Limited accessibility
Crown ethersMacrocyclicNot quantifiedVariableVariablePoor selectivity; Cation competition
  • Coordination Chemistry Complexity: The large ionic radius of Actinium (1.12 Å for 6-coordinate) and preference for high coordination numbers (≥10) present unique chelation challenges. Fundamental coordination chemistry remains understudied due to:
  • Radioisotope scarcity
  • Handling difficulties from intense radioactivity
  • Lack of stable isotopes for conventional characterization [8]

Current research focuses on elucidating Actinium's hydrolysis behavior, complexation thermodynamics, and ligand coordination modes to inform next-generation chelator design.

Properties

CAS Number

1261243-53-1

Product Name

Actinium-225

IUPAC Name

actinium-225

Molecular Formula

Ac

Molecular Weight

225.02323 g/mol

InChI

InChI=1S/Ac/i1-2

InChI Key

QQINRWTZWGJFDB-YPZZEJLDSA-N

Canonical SMILES

[Ac]

Isomeric SMILES

[225Ac]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.